molecular formula C16H26N2O2 B6771127 N-(1-cycloheptyl-2-methylpropan-2-yl)-4-methyl-1,3-oxazole-5-carboxamide

N-(1-cycloheptyl-2-methylpropan-2-yl)-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B6771127
M. Wt: 278.39 g/mol
InChI Key: ONNULIRPRUVSPH-UHFFFAOYSA-N
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Description

N-(1-cycloheptyl-2-methylpropan-2-yl)-4-methyl-1,3-oxazole-5-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a cycloheptyl group, a methylpropan-2-yl group, and an oxazole ring, makes it an interesting subject for study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1-cycloheptyl-2-methylpropan-2-yl)-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-12-14(20-11-17-12)15(19)18-16(2,3)10-13-8-6-4-5-7-9-13/h11,13H,4-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNULIRPRUVSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NC(C)(C)CC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cycloheptyl-2-methylpropan-2-yl)-4-methyl-1,3-oxazole-5-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cycloheptyl group: This step often involves the use of cycloheptyl halides or cycloheptyl alcohols, which are reacted with the oxazole intermediate.

    Attachment of the methylpropan-2-yl group: This can be done using alkylation reactions with suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cycloheptyl-2-methylpropan-2-yl)-4-methyl-1,3-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cycloheptyl-2-methylpropan-2-yl)-4-methyl-1,3-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cycloheptyl-2-methylpropan-2-yl)-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexyl-2-methylpropan-2-yl)formamide
  • α,α-Dimethylphenethyl butyrate

Uniqueness

N-(1-cycloheptyl-2-methylpropan-2-yl)-4-methyl-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

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